molecular formula C9H14N2O3 B1473609 Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate CAS No. 883976-91-8

Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate

Cat. No. B1473609
M. Wt: 198.22 g/mol
InChI Key: ZZSDLIVURBMRSY-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate” is a chemical compound with the molecular formula C9H14N2O3 . It has a molecular weight of 198.21900 .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate” is represented by the formula C9H14N2O3 . Unfortunately, the specific structural details are not available in the searched resources.

Scientific Research Applications

Fluorescent Sensing

Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate has been investigated for its photochemical properties. It was reported that hydroxypyrazole-based ligands, which are structurally related to tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate, can function as fluorescent sensors. Specifically, these ligands demonstrate an ability to coordinate with Zn(II) ions, leading to significant changes in their emission spectra. This property makes them potentially useful as ratiometric fluorescent sensors (Formica et al., 2018).

Coordination Chemistry

Research on tert-butyl pyrazolyl derivatives has explored their coordination chemistry. A study involving homoscorpionate ligands containing tert-butyl groups, similar in structure to tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate, revealed that these ligands maintain consistent coordination chemistry compared to their non-tert-butyl analogs. Such findings are significant in the context of developing complex metal-ligand systems for various applications (Rheingold et al., 2003).

Synthesis of Complex Molecules

Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate and its derivatives are valuable in the synthesis of complex organic molecules. For example, reactions involving tert-butyl acetates with alkenes have been shown to yield diverse structures. These synthesis pathways are crucial for developing new organic compounds with potential applications in pharmaceuticals and materials science (Kobayashi et al., 2004).

Molecular Recognition in Catalysis

The compound's derivatives have been examined for their roles in molecular recognition, particularly in Mn-catalyzed C-H oxidation processes. Studies have indicated that tert-butyl pyrazoles, closely related to tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate, can facilitate selective C-H oxidation by orienting substrates through hydrogen bonding. This capability is significant for the development of selective catalysts in organic synthesis (Balcells et al., 2009).

properties

IUPAC Name

tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)6-11-5-7(12)4-10-11/h4-5,12H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSDLIVURBMRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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